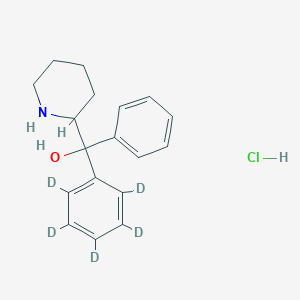

Pipradrol-d5 Hydrochloride

CAS No.:

Cat. No.: VC18018650

Molecular Formula: C18H22ClNO

Molecular Weight: 308.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22ClNO |

|---|---|

| Molecular Weight | 308.9 g/mol |

| IUPAC Name | (2,3,4,5,6-pentadeuteriophenyl)-phenyl-piperidin-2-ylmethanol;hydrochloride |

| Standard InChI | InChI=1S/C18H21NO.ClH/c20-18(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-19-17;/h1-6,9-12,17,19-20H,7-8,13-14H2;1H/i1D,3D,4D,9D,10D; |

| Standard InChI Key | KIFIYUHFHGSNHL-SQJASTRZSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCCCN2)(C3=CC=CC=C3)O)[2H])[2H].Cl |

| Canonical SMILES | C1CCNC(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |

Introduction

Chemical and Structural Properties

Molecular Characteristics

Pipradrol-d5 Hydrochloride has a molecular weight of 308.9 g/mol and the IUPAC name (2,3,4,5,6-pentadeuteriophenyl)-phenyl-piperidin-2-ylmethanol; hydrochloride. Its structure features a piperidine ring linked to two phenyl groups, one of which is fully deuterated at the aromatic positions .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₂ClNO | |

| Molecular Weight | 308.9 g/mol | |

| Deuterium Substitution | 5 positions (aromatic ring) | |

| SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])... |

Synthesis and Deuteration Strategies

The synthesis of Pipradrol-d5 Hydrochloride involves deuteration of the parent compound, pipradrol. Recent advancements in palladium-catalyzed deuteration methods using deuterium oxide (D₂O) have enabled efficient incorporation of deuterium into aromatic substrates . This approach avoids traditional organometallic reagents, which are less compatible with functional groups .

Pharmacological Profile

Mechanism of Action

Like pipradrol, the deuterated form acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), increasing synaptic concentrations of these neurotransmitters . Studies suggest its rewarding effects involve D₁ dopamine receptor activation, a pathway critical in addiction research .

Pharmacokinetics

-

Absorption: Rapid systemic absorption, similar to non-deuterated pipradrol .

-

Metabolism: Deuteration slows hepatic metabolism, potentially extending half-life .

Table 2: Comparative Pharmacokinetics of Pipradrol and Pipradrol-d5

| Parameter | Pipradrol | Pipradrol-d5 |

|---|---|---|

| Half-life | ~4 hours | Extended (studies ongoing) |

| Metabolic Stability | Moderate | High (deuterium effect) |

| Detection in MS | Challenging | Enhanced signal |

Research Applications

Metabolic Tracing

Deuteration allows precise tracking of pipradrol’s distribution and metabolism in biological systems. For example, studies using Pipradrol-d5 Hydrochloride have elucidated hepatic clearance pathways and identified reactive metabolites.

Neuropharmacology

Pipradrol-d5 is used to investigate dopamine signaling dynamics. In rodent models, it has been applied to study conditioned place preference (CPP), revealing dose-dependent reward responses .

Analytical Chemistry

As a stable isotope-labeled internal standard, Pipradrol-d5 Hydrochloride improves quantification accuracy in liquid chromatography-mass spectrometry (LC-MS). Its use minimizes matrix effects in forensic and clinical toxicology .

Comparison with Analogues

Table 3: Pipradrol-d5 vs. Related Compounds

| Compound | Key Difference | Application |

|---|---|---|

| Desoxypipradrol | Longer duration of action | Abuse potential studies |

| Methylphenidate | Shorter half-life | ADHD treatment |

| Pipradrol (non-deut.) | Lower metabolic stability | Historical CNS stimulant |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume